Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C35H36ClN5O5S3 and its molecular weight is 738.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a complex compound with potential biological activities. This article aims to explore its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological evaluations.
Synthesis and Chemical Structure
The compound is synthesized through a multi-step process involving the Knoevenagel condensation reaction between benzo[d]thiazole derivatives and various aromatic aldehydes. The final product incorporates a piperazine moiety and a sulfonamide group, which are critical for its biological activity. The synthesis pathway can be summarized as follows:
- Formation of Benzothiazole Derivatives : Starting materials undergo condensation in the presence of a catalyst.
- Introduction of Piperazine and Sulfonamide Groups : Sequential reactions lead to the formation of the piperazine ring and sulfonamide linkage.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring benzothiazole and thieno[2,3-c]pyridine scaffolds. For example, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including U-937 and SK-MEL-1, with IC50 values ranging from 5.7 to 12.2 μM . The mechanism of action is often linked to the induction of apoptosis through pathways that do not involve tubulin polymerization or CDK inhibition .
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties. Studies indicate that derivatives containing the benzothiazole moiety exhibit moderate to good activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 100 μg/mL . The inhibition percentages suggest strong potential for further development in treating tuberculosis.
Inhibition of APE1
Another significant aspect of this compound’s biological profile is its interaction with apurinic/apyrimidinic endonuclease 1 (APE1), an essential enzyme in DNA repair pathways. Compounds similar to this compound have shown potent inhibition against APE1, enhancing the cytotoxicity of alkylating agents like temozolomide in cancer therapy .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzothiazole and thieno[2,3-c]pyridine rings significantly affect biological activity:
Modification | Effect on Activity |
---|---|
Substitution on benzothiazole | Enhances anticancer activity |
Changes in piperazine substituents | Alters APE1 inhibition potency |
Variations in sulfonamide group | Impacts overall solubility and bioavailability |
These findings underscore the importance of specific structural features in optimizing the efficacy of similar compounds.
Case Study 1: Anticancer Efficacy
In a preclinical study, a derivative of this compound was tested against human cancer cell lines. Results showed significant apoptosis induction at concentrations below 10 μM over 48 hours, indicating its potential as an effective anticancer agent.
Case Study 2: Antitubercular Activity
A series of synthesized benzothiazole derivatives were evaluated for their antitubercular activity against M. tuberculosis. The most active compound exhibited an MIC value of 100 μg/mL, demonstrating promising results for further development into therapeutic agents against tuberculosis .
Propiedades
IUPAC Name |
ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35N5O5S3.ClH/c1-2-45-35(42)39-18-20-40(21-19-39)48(43,44)26-14-12-25(13-15-26)32(41)37-34-31(33-36-28-10-6-7-11-29(28)46-33)27-16-17-38(23-30(27)47-34)22-24-8-4-3-5-9-24;/h3-15H,2,16-23H2,1H3,(H,37,41);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEBUUBEIKLYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C6=NC7=CC=CC=C7S6.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClN5O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.